molecular formula C14H19N3O B1311360 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 725686-47-5

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B1311360
CAS No.: 725686-47-5
M. Wt: 245.32 g/mol
InChI Key: TZYUZDSVTMPVIW-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a tert-butyl group at position 3 and a methoxyphenyl group at position 1 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine typically involves multiple steps. One common method involves the reaction of 3-tert-butyl-1-methoxybenzene with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of cellular pathways and mechanisms, particularly in the context of inflammation and cancer.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it inhibits the activity of COX-2 and iNOS, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and methoxyphenyl groups contributes to its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-tert-butyl-2-(3-methoxyphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-6-5-7-11(8-10)18-4/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYUZDSVTMPVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448133
Record name 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725686-47-5
Record name 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercially available 3-methoxyphenylhydrazine hydrochloride (1.0 g, 5.7 mmol) in toluene (5 mL) was added commercially available pivaloylacetonitrile (0.70 g, 5.5 mmol). The reaction mixture was heated at reflux for 5 h, filtered and washed with hexane to obtain 3-t-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine (1.22 g, 89% yield) as its hydrochloride salt as a pale yellow solid which was used without further purification. 1H NMR (300 MHz, CDCl3): δ 7.35 (t, J=8.4 Hz, 1H), 7.04 (t, J=2.1 Hz, 1H), 7.00 (dd, J=1.5 and 7.5 Hz, 1H), 6.95 (dd, J=2.1 and 8.4 Hz, 1H), 5.90 (brs, 2H), 5.83 (s, 1H), 3.81 (s, 3H), 1.89 (s, 9H); MS (EI) m/z: 246 (M+H+).
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxyphenylhydrazine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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